molecular formula C₆H₁₄ClNO₃ B1139741 L-Acosamine Hydrochloride CAS No. 56501-70-3

L-Acosamine Hydrochloride

Cat. No. B1139741
CAS RN: 56501-70-3
M. Wt: 183.63
InChI Key:
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Description

Synthesis Analysis

The synthesis of L-Acosamine Hydrochloride and its derivatives involves complex chemical reactions. A notable method includes a stereoselective synthesis that leads to the formation of 6,6,6-trifluoro-L-acosamine through a series of reactions, starting with a hetero-Diels-Alder reaction, followed by hydroboration and hydrogenolytic removal of chiral auxiliary, eventually yielding the target compound through acid hydrolysis (Hayman et al., 2006). Additionally, methods involving the Henry reaction have been utilized for synthesizing derivatives, showcasing the versatility in the synthetic approaches to L-Acosamine Hydrochloride and related compounds (Menzel, 1999).

Molecular Structure Analysis

The crystal structure of methyl N,O-diacetyl-α-L-acosaminide, a derivative of L-Acosamine, has been analyzed, revealing how molecules are stacked in columns linked by intermolecular hydrogen bridges. This structure adopts a 4C conformation with specific orientation of substituents, highlighting the spatial arrangement critical to its chemical behavior (Henkel, Menzel, & Jäger, 1998).

Chemical Reactions and Properties

L-Acosamine Hydrochloride undergoes various chemical reactions that highlight its reactivity and functional group transformations. For example, the synthesis routes often involve key reactions like hydroboration, Swern oxidation, and borohydride reduction, which are instrumental in constructing the molecule's complex structure (Fronza, Fuganti, & Grasselli, 1980).

Scientific Research Applications

  • Hepatoprotection and Immunopathology : Galactosamine hydrochloride, a compound related to L-Acosamine Hydrochloride, has been studied for its effects on liver disease in rats. This research found that administration of galactosamine hydrochloride resulted in hepatocyte necrosis and an inflammatory reaction characterized by granulocyte influx and T lymphocyte predominance (Jonker et al., 1990).

  • Drug Delivery Systems : Hydrophobically modified hydrogels, including those with compounds structurally similar to L-Acosamine Hydrochloride, have been investigated for their potential in drug release. Such hydrogels show promise for controlled drug delivery, particularly in ocular applications (Mullarney, Seery, & Weiss, 2006).

  • Chemical Biology and Glycoengineering : Short chain fatty acid (SCFA)-hexosamine analogues, which include L-Acosamine Hydrochloride, are used in metabolic glycoengineering. These compounds exhibit diverse biological activities, such as enhancing growth inhibition in cancer cells and supporting metabolic flux into the sialic acid pathway (Aich et al., 2008).

  • Cancer Research : Compounds similar to L-Acosamine Hydrochloride have been evaluated for their potential in cancer therapy. For example, Antrodia camphorata, a mushroom containing related compounds, shows differential inhibitory effects on prostate cancer cells, suggesting potential use in cancer treatment (Chen et al., 2007).

  • Synthesis and Chemical Properties : Studies on the synthesis of N-trifluoroacetyl-L-acosamine have provided insights into the chemical properties and potential applications of L-Acosamine Hydrochloride derivatives (Fronza, Fuganti, & Grasselli, 1980).

Safety And Hazards

Lacosamide is generally safe and well tolerated in patients with epilepsy . Common adverse effects were sedation, dizziness, and fatigue . It is necessary to pay more attention to the prevention and management of these adverse effects .

Future Directions

Lacosamide is a third-generation anti-seizure drug that stands out due to its good efficacy and safety profile . It is used with effectiveness in the treatment of partial-onset seizures with or without secondary generalization, primary generalized tonic-clonic seizures and off-label in status epilepticus . Future research may focus on its potential therapeutic applications in pathologies besides epilepsy .

properties

IUPAC Name

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYCNFQONIRRCV-YCLXABBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675536
Record name 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Acosamine Hydrochloride

CAS RN

56501-70-3
Record name 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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